molecular formula C16H14ClNO3S B2698238 2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid CAS No. 344275-31-6

2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid

Cat. No. B2698238
CAS RN: 344275-31-6
M. Wt: 335.8
InChI Key: QEYOHPDHFPXPHI-UHFFFAOYSA-N
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Description

“2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C16H14ClNO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been focused on synthesizing sulfur- and nitrogen-containing thiourea and acetophenone derivatives, highlighting their significance in organic chemistry for their potential physiological properties. A study by Farzaliyev et al. (2020) introduced an efficient synthetic method for producing sulfur-containing compounds with notable antioxidant effects and the ability to impact biological membrane functions, suggesting their utility in drug development (Farzaliyev et al., 2020). Similarly, Watanabe et al. (2010) synthesized sulfanyl-substituted bicyclic dioxetanes, demonstrating their stability and potential for chemiluminescence applications, marking a step forward in understanding sulfur-based compounds' functional versatility (Watanabe et al., 2010).

Crystal Structure Insights

The study of crystal structures provides deep insights into the molecular configurations and intermolecular interactions of sulfur-containing compounds. Zheng Lan-sun (2010) synthesized a new sulfur-containing compound, providing valuable data on its crystal structure and demonstrating the compound's potential in forming intermolecular hydrogen bonds, which could influence its chemical reactivity and biological activity (Zheng Lan-sun, 2010).

Catalysis and Chemical Reactions

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst, showcasing the potential of sulfur-containing compounds in facilitating chemical reactions. Tayebi et al. (2011) explored this compound's role in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, resulting in significant yields and demonstrating the catalyst's reusability without loss of activity (Tayebi et al., 2011).

Environmental Applications

On the environmental front, the activation of peracetic acid by Co(II) for the abatement of refractory organic contaminants has been explored. Liu et al. (2021) highlighted the generation of high-valent cobalt-oxo species in this process, enriching our understanding of advanced oxidation processes for environmental protection. This study underscores the utility of sulfur-containing compounds in environmental remediation technologies (Liu et al., 2021).

Future Directions

The future directions or potential applications for this compound are not provided in the search results. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may have potential uses in various research fields .

properties

IUPAC Name

2-[2-(4-chloroanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-12-6-8-13(9-7-12)18-16(21)15(22-10-14(19)20)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYOHPDHFPXPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid

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